tetracosanoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]ethyl ester
Overview
Description
1,3-Dioleoyl-2-lignoceroyl glycerol is a triacylglycerol that contains oleic acid at the sn-1 and sn-3 positions and lignoceric acid at the sn-2 position.
Scientific Research Applications
Chemical Synthesis and Characterization
Chemical Transformations and Reactions
Further studies focus on chemical reactions involving fatty acid esters, highlighting their versatility and potential in synthetic chemistry. For example, M. S. F. Lie Ken Jie and colleagues explored the ultrasound-assisted zinc reduction of fatty esters, demonstrating the efficiency of this method in producing specific fatty acid derivatives. Such research showcases the potential of using advanced methodologies to manipulate fatty acid esters for various applications (M. S. F. Lie Ken Jie et al., 1998)[https://consensus.app/papers/efficient-ultrasoundassisted-zinc-reduction-esters-jie/c04a453ee15c53e08b91cb147e7260c6/?utm_source=chatgpt].
Biological and Pharmacological Potential
Investigations into the biological and pharmacological potential of fatty acid esters are also notable. For instance, the synthesis of cyclopropane fatty acids as possible inhibitors of mycolic acid biosynthesis by S. Hartmann and team points towards the exploration of fatty acid derivatives for therapeutic applications, particularly in targeting bacterial cell wall biosynthesis (S. Hartmann et al., 1994)[https://consensus.app/papers/synthesis-methyl-32octadecylcyclopropen1ylpropanoate-hartmann/59bbbe61dd2758ad973473ac131e73c7/?utm_source=chatgpt].
Environmental and Ecological Research
Some studies have applied fatty acid derivatives in environmental and ecological research, examining their role and transformations in natural processes. For example, the direct immersion solid-phase microextraction (DI-SPME) technique has been used to study biological changes in insects, utilizing fatty acid esters as markers. This approach offers insights into metabolomic changes and the potential ecological implications of fatty acid esters (Hasan Al-Khshemawee et al., 2018)[https://consensus.app/papers/application-direct-immersion-solidphase-alkhshemawee/2042419f8c3f55a19ca58a44631f83ca/?utm_source=chatgpt].
properties
IUPAC Name |
1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl tetracosanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H118O6/c1-4-7-10-13-16-19-22-25-28-29-30-31-32-33-36-39-42-45-48-51-54-57-63(66)69-60(58-67-61(64)55-52-49-46-43-40-37-34-26-23-20-17-14-11-8-5-2)59-68-62(65)56-53-50-47-44-41-38-35-27-24-21-18-15-12-9-6-3/h26-27,34-35,60H,4-25,28-33,36-59H2,1-3H3/b34-26-,35-27- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJSPZUBFWYCCY-NNBGLWHGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H118O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
971.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | TG(18:1(9Z)/24:0/18:1(9Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0049821 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
tetracosanoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]ethyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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